![molecular formula C25H28ClN5O2 B2617039 (1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide CAS No. 921888-96-2](/img/structure/B2617039.png)
(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
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Description
(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C25H28ClN5O2 and its molecular weight is 465.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed facile methods for synthesizing adamantane-1-carboxamide derivatives, highlighting their approach to generating compounds with potential biological activities. For instance, a method for synthesizing N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide (Adatanserin) was developed, showcasing a convergent route that reduces workups and steps while yielding good results (Q. Su, Jianwei Guo, Chufen Yang, Yingde Cui, 2011). This synthesis underscores the versatility of adamantane derivatives in chemical synthesis and their potential for further functionalization.
Antimicrobial and Anti-inflammatory Activities
Adamantane derivatives have been investigated for their antimicrobial properties. For example, certain 2-aminoadamantane derivatives have shown potential as antimicrobial agents, with specific compounds demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis (H. Eisa, A. Tantawy, M. El-kerdawy, 1990). Additionally, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles were synthesized and demonstrated good to moderate activities against Gram-positive bacteria and Candida albicans, with some derivatives also showing dose-dependent anti-inflammatory activity in vivo (A. Kadi, N. El‐Brollosy, O. Al-Deeb, Elsayed E. Habib, T. Ibrahim, A. El-Emam, 2007).
Antiviral Activity
The antiviral activity of adamantane derivatives has been a subject of research, with studies indicating the potential of these compounds against viruses such as the smallpox vaccine virus. New adamantane derivatives, including pyrazoles and 1,2,4-triazoles, have been synthesized and evaluated for their anti-smallpox activity, revealing significant efficacy for specific derivatives (I. K. Moiseev, S. A. Kon’kov, K. Ovchinnikov, N. Kilyaeva, K. M. Bormasheva, O. Nechaeva, M. Leonova, Yurii Klimochkin, S. Balakhnin, N. Bormotov, O. Serova, E. Belanov, 2012).
Molecular Recognition and Material Development
Adamantane derivatives have been explored for their role in molecular recognition and the development of new materials. For instance, the demonstration of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane as an exceptionally versatile assembler of one-dimensional motifs showcases the potential of adamantane derivatives in the design of novel molecular structures with specific properties (I. Karle, D. Ranganathan, V. Haridas, 1997).
properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O2/c26-20-3-1-2-16(9-20)14-30-15-28-22-21(23(30)32)13-29-31(22)5-4-27-24(33)25-10-17-6-18(11-25)8-19(7-17)12-25/h1-3,9,13,15,17-19H,4-8,10-12,14H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVSTHVWVXCVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=C(C=N4)C(=O)N(C=N5)CC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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